

Application Notes and Protocols: Copper(I) Iodide in Organic Light-Emitting Diodes (OLEDs)

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Compound of Interest

Compound Name: Copper(I) iodide

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These application notes provide a comprehensive overview of the use of **Copper(I) iodide** (CuI) in the fabrication of organic light-emitting diodes (OLEDs). Detailed protocols for the synthesis of CuI, device fabrication via solution processing and vacuum thermal evaporation, and characterization techniques are included.

Introduction to Copper(I) Iodide in OLEDs

Copper(I) iodide (CuI) is a p-type semiconductor that has garnered significant attention in the field of optoelectronics due to its desirable properties.^[1] It is a wide bandgap material (approximately 3.1 eV) with high transparency in the visible range, making it an excellent candidate for various applications in OLEDs.^{[2][3]} CuI can be utilized as a hole injection layer (HIL), a hole transport layer (HTL), or as a dopant in other hole-transporting materials to enhance device performance.^{[4][5]} Its low cost, abundance, and processability via both solution and vacuum methods make it a viable alternative to commonly used organic hole-transporting materials like PEDOT:PSS.^[6]

The primary function of CuI in an OLED is to facilitate the efficient injection and transport of holes from the anode (typically Indium Tin Oxide - ITO) to the emissive layer. This leads to a reduction in the turn-on voltage, increased current and power efficiencies, and improved device stability.^[4]

Key Properties of Copper(I) Iodide

Property	Value/Description
Chemical Formula	CuI
Crystal Structure	Zinc Blende (γ -phase at room temp.)
Bandgap	~3.1 eV
Appearance	White to off-white powder
Solubility	Poorly soluble in water, soluble in acetonitrile, ammonia, and iodide solutions.[1]
Hole Mobility	High, can be up to ~43.9 cm ² /Vs

Applications of CuI in OLEDs

Hole Injection Layer (HIL)

A thin layer of CuI deposited directly onto the ITO anode can significantly enhance hole injection. This is attributed to a better energy level alignment between the work function of ITO and the HOMO (Highest Occupied Molecular Orbital) of the subsequent organic layer, reducing the energy barrier for hole injection.

Hole Transport Layer (HTL)

CuI can be used as a standalone HTL, replacing traditional organic materials. Its high hole mobility allows for efficient transport of holes to the emissive layer, contributing to improved device performance.

Dopant in Hole Transport Layer

Doping CuI into an organic hole transport material, such as 4,4',4''-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), has been shown to increase the conductivity of the layer and improve ohmic contact at the ITO/HIL interface.[4] This leads to a significant reduction in operating voltage and an increase in power efficiency.[4]

Quantitative Performance Data

The following tables summarize the performance of OLEDs incorporating CuI in various roles, compiled from literature.

Table 1: Performance of OLEDs with CuI as a Dopant in the Hole Transport Layer

Device Structure	Max. Power Efficiency (lm/W)	Max. Current Efficiency (cd/A)	Max. External Quantum Efficiency (%)	Turn-on Voltage (V)
ITO/m-MTDATA/NPB/Alq3:C545T/Alq3/LiF/Al	3.71	-	-	4.85 (at 1000 cd/m ²)
ITO/CuI:m-MTDATA/NPB/Alq3:C545T/Alq3/LiF/Al	5.88	-	-	4.26 (at 1000 cd/m ²)

Data sourced from Shan et al. (2017).[4]

Table 2: Performance Comparison of OLEDs with Different Hole Transport Layers

HTL Material	Max. Power Efficiency (lm/W)	Max. Current Efficiency (cd/A)	Max. External Quantum Efficiency (%)
PEDOT:PSS	48	49	14
CuPC doped with 20 wt% CuI	74.1	70	18.5

Data sourced from a study on CuI:CuPC composite HTLs.[6]

Experimental Protocols

Synthesis of Copper(I) Iodide Nanoparticles (Solution-Based)

This protocol describes a facile chemical route for the synthesis of CuI nanoparticles.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Potassium iodide (KI)
- Morin hydrate
- Ethanol
- Deionized water

Procedure:

- Prepare a 5 mM aqueous solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$.
- Prepare a solution of morin hydrate in ethanol (e.g., 7.5 mg in 1 mL).
- Add the morin hydrate solution to 50 mL of the CuSO_4 solution under constant stirring.
- Prepare a 5 mM aqueous solution of KI.
- Add 50 mL of the KI solution dropwise to the copper sulfate/morin hydrate mixture.
- Continue stirring the mixture for 2 hours at room temperature.
- Allow the resulting precipitate of CuI nanoparticles to settle.
- Collect the nanoparticles by centrifugation or filtration, wash with deionized water and ethanol, and dry in a vacuum oven.^[7]

OLED Fabrication using Solution-Processed CuI HTL

This protocol outlines the fabrication of an OLED device using a spin-coated CuI hole transport layer.

Materials:

- Patterned Indium Tin Oxide (ITO) coated glass substrates
- **Copper(I) iodide** (CuI) powder
- Acetonitrile (anhydrous)
- Emissive layer material (e.g., a suitable polymer or small molecule in an appropriate solvent)
- Electron transport layer material (e.g., TPBi)
- Metal for cathode (e.g., LiF/Al)
- Spin coater
- Thermal evaporator
- Glovebox with a nitrogen atmosphere

Procedure:

- Substrate Cleaning:
 - Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a stream of nitrogen gas.
 - Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and remove organic residues.
- CuI Solution Preparation:
 - Inside a nitrogen-filled glovebox, dissolve CuI powder in anhydrous acetonitrile to the desired concentration (e.g., 15 mg/mL).^[8] Stir the solution until the CuI is fully dissolved.

- Spin-Coating of CuI HTL:
 - Transfer the cleaned ITO substrate to the spin coater inside the glovebox.
 - Dispense the CuI solution onto the ITO substrate.
 - Spin-coat the solution at a specific speed and duration (e.g., 3000-6000 rpm for 30-60 seconds) to achieve the desired film thickness (typically 30-40 nm).[\[8\]](#)[\[9\]](#)
 - Anneal the substrate on a hotplate at a specified temperature and time (e.g., 100-130°C for 10-20 minutes) to remove the solvent and improve film quality.[\[8\]](#)[\[10\]](#)
- Deposition of Subsequent Layers:
 - Spin-coat the emissive layer solution onto the CuI HTL.
 - Thermally anneal the substrate as required for the emissive material.
- Cathode Deposition:
 - Transfer the substrate to a thermal evaporator.
 - Deposit the electron transport layer (e.g., TPBi), followed by the cathode (e.g., a thin layer of LiF and a thicker layer of Al) through a shadow mask to define the active area of the pixels.
- Encapsulation:
 - Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

OLED Fabrication using Vacuum Thermal Evaporated CuI HIL

This protocol describes the fabrication of an OLED using a thermally evaporated CuI hole injection layer.

Equipment:

- Vacuum thermal evaporation system
- Substrate holder with heating capabilities
- Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

- Substrate Preparation:
 - Clean the ITO substrates as described in section 5.2.1.
 - Load the cleaned substrates into the vacuum chamber.
- Evaporation of CuI:
 - Place high-purity CuI powder in a suitable evaporation source (e.g., a tantalum or molybdenum boat).
 - Evacuate the chamber to a base pressure of at least $<10^{-6}$ Torr.
 - Heat the substrate to a desired temperature (e.g., 120°C) to improve film quality.[\[11\]](#)
 - Gradually heat the CuI source until it starts to evaporate.
 - Deposit a thin film of CuI onto the ITO substrate at a controlled rate (e.g., 0.1-1 Å/s), monitored by the QCM, to the desired thickness (typically 5-20 nm).
- Deposition of Other Organic and Cathode Layers:
 - Without breaking the vacuum, sequentially deposit the hole transport layer, emissive layer, electron transport layer, and the cathode materials using their respective evaporation sources.
- Encapsulation:
 - Remove the completed device from the vacuum chamber and encapsulate it as described in section 5.2.6.

Characterization Protocols

Thin Film Characterization

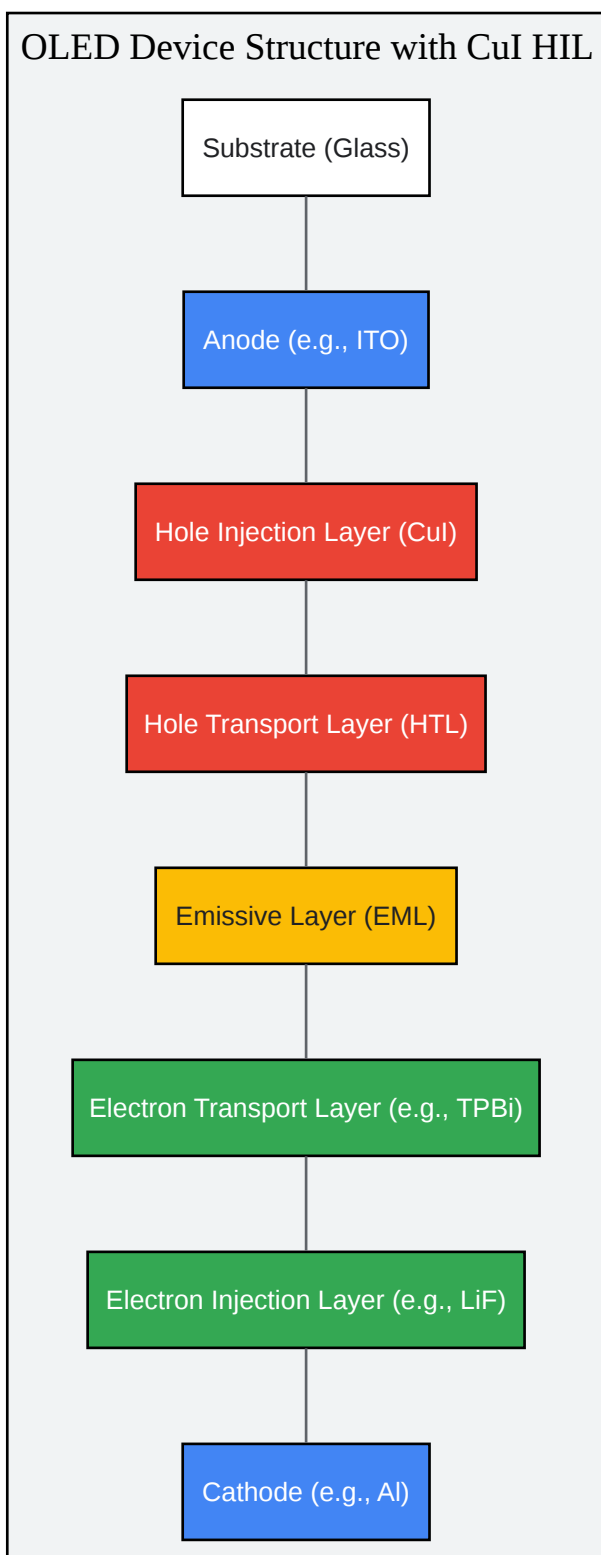
- X-ray Diffraction (XRD): To confirm the crystalline structure and preferential orientation of the CuI film.
- Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the CuI film.[\[12\]](#)
- UV-Visible Spectroscopy: To determine the optical transmittance and bandgap of the CuI film.[\[13\]](#)

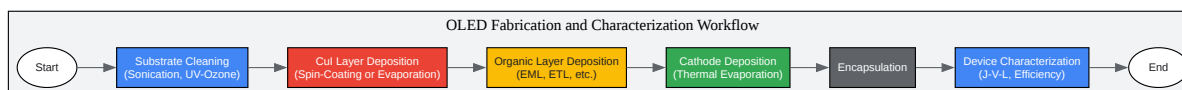
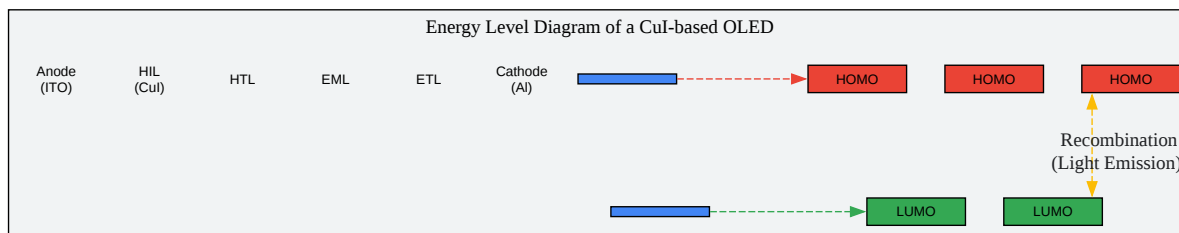
OLED Device Characterization

- Current Density-Voltage-Luminance (J-V-L) Measurements:
 - Use a source measure unit (SMU) to apply a voltage sweep to the OLED and measure the corresponding current.
 - Simultaneously, use a calibrated photodiode or a luminance meter to measure the light output from the device.[\[14\]](#)[\[15\]](#)
 - From this data, the current density (J) is calculated by dividing the current by the active area of the pixel.
- Efficiency Calculations:
 - Current Efficiency (η_c): Calculated as the luminance (in cd/m^2) divided by the current density (in A/m^2).
 - Power Efficiency (η_p): Calculated as the current efficiency multiplied by π , divided by the operating voltage.
 - External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of injected electrons.[\[16\]](#)[\[17\]](#) This is a more complex measurement often requiring an integrating sphere to capture all emitted light. The EQE is a product of the internal quantum efficiency and the light out-coupling efficiency.[\[18\]](#)[\[19\]](#)

Visualizations

OLED Device Structure with CuI HIL





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